Cas no 2092067-90-6 (2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid)
![2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid structure](https://ja.kuujia.com/scimg/cas/2092067-90-6x500.png)
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
- (3-Fluoro-bicyclo[1.1.1]pent-1-yl)-acetic acid
- 2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- PB41811
- BS-43531
- 2-{3-FLUOROBICYCLO[1.1.1]PENTAN-1-YLACETIC ACID
- 2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}aceticacid
- CS-0432686
- MFCD30489936
- D78994
- 2092067-90-6
- 3-Fluorobicyclo[1.1.1]pentane-1-acetic Acid
- SCHEMBL25251941
- {3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
- SY225953
-
- インチ: 1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
- InChIKey: ILSROMXOKVNCAB-UHFFFAOYSA-N
- SMILES: FC12CC(CC(=O)O)(C1)C2
計算された属性
- 精确分子量: 144.05865769g/mol
- 同位素质量: 144.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 37.3Ų
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D710913-250MG |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97% | 250mg |
$865 | 2024-07-21 | |
Chemenu | CM460891-250mg |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 95%+ | 250mg |
$1164 | 2022-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9061-100MG |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97% | 100MG |
¥ 4,006.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9061-500MG |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97% | 500MG |
¥ 10,672.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9061-5G |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97% | 5g |
¥ 48,015.00 | 2023-03-10 | |
1PlusChem | 1P01JV2J-500mg |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97.00% | 500mg |
$1333.00 | 2023-12-19 | |
Ambeed | A262021-250mg |
2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid |
2092067-90-6 | 97% | 250mg |
$1101.0 | 2024-04-21 | |
1PlusChem | 1P01JV2J-1g |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid |
2092067-90-6 | 97.00% | 1g |
$1999.00 | 2023-12-19 | |
abcr | AB565672-250mg |
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid; . |
2092067-90-6 | 250mg |
€1228.20 | 2024-04-18 | ||
Ambeed | A262021-100mg |
2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid |
2092067-90-6 | 97% | 100mg |
$689.0 | 2024-04-21 |
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid 関連文献
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
4. Caper tea
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acidに関する追加情報
Recent Advances in the Study of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS: 2092067-90-6)
The compound 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS: 2092067-90-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its [1.1.1]propellane core, offers a rigid and compact framework that is increasingly being explored for drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.
Recent studies have focused on the synthesis and functionalization of this compound, leveraging its fluorinated bicyclic structure to enhance metabolic stability and bioavailability. A 2023 publication in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid into protease inhibitors, showing improved binding affinity and selectivity compared to traditional linear analogs. The fluorine atom at the 3-position was found to play a critical role in modulating electronic effects and influencing molecular interactions with target proteins.
In addition to its applications in small-molecule drug development, this compound has shown promise in the field of positron emission tomography (PET) imaging. Researchers at MIT reported the synthesis of a fluorine-18 labeled derivative of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid, which exhibited excellent blood-brain barrier penetration and target specificity in preclinical models of neurodegenerative diseases. This advancement opens new possibilities for non-invasive diagnostic imaging of neurological disorders.
The metabolic profile of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has been extensively studied, with recent findings published in Drug Metabolism and Disposition. The compound demonstrates favorable pharmacokinetic properties, including moderate plasma protein binding and good oral bioavailability in animal models. Its unique structure appears to confer resistance to first-pass metabolism, making it an attractive scaffold for oral drug development.
Ongoing research is exploring the potential of this compound in addressing challenging drug targets, particularly those involving protein-protein interactions. The rigid bicyclic structure provides a three-dimensional constraint that may enable the disruption of such interactions, which have traditionally been difficult to target with small molecules. Several pharmaceutical companies have included derivatives of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid in their pipelines for oncology and inflammatory diseases.
Future directions for research include further optimization of the scaffold for specific therapeutic applications, exploration of its use in covalent inhibitor design, and development of additional radiolabeled versions for diagnostic purposes. The compound's versatility and the growing body of research supporting its utility suggest that 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid will continue to be an important focus in medicinal chemistry innovation.
2092067-90-6 (2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid) Related Products
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 1426928-20-2(56QS71Swuj)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
